Acyclovir sodium
Overview
Description
Synthesis Analysis
The synthesis of Acyclovir involves alkylation of 5-aminoimidazole-4-carboxamide with 3-oxy-4-chlorobutanol acetate, followed by condensation with benzoyl othiocyanate by heating reflux, in acetone .Molecular Structure Analysis
The molecular formula of Acyclovir Sodium is C8H11N5NaO3 . The molecular weight is 248.19 . The structure of Acyclovir Sodium was determined and optimized at the MP2 and B3LYP quantum chemical levels of theory .Chemical Reactions Analysis
Acyclovir Sodium has been found to react with dextrose upon dilution prior to parenteral administration, a type of interaction known as the Maillard reaction .Physical And Chemical Properties Analysis
Acyclovir Sodium is a white to off-white, crystalline powder . The maximum solubility in water at 25°C exceeds 100 mg/mL .Scientific Research Applications
1. Formulation Technologies to Enhance Bioavailability
Acyclovir sodium, primarily used for herpes and chicken pox, suffers from low oral bioavailability and short half-life. Research has focused on enhancing its bioavailability using formulation technologies. Solid lipid microparticles of Acyclovir have been developed to sustain drug release for extended periods, potentially improving its effectiveness (Nagappa et al., 2016). Additionally, microsphere formulations using natural polymers and mucoadhesive microspheres for intravaginal application have been studied to improve its delivery and efficacy (P. S, K Mounika, K. Naresh, 2018), (Arshad Khan, R. Thakur, 2014).
2. Acyclovir in Combination Therapy
Studies have explored the efficacy of Acyclovir in combination with other compounds. For instance, it has been combined with cardenolides for enhanced antiviral activity against herpes simplex viruses (Jessica W Bertol et al., 2011). Such combinations may offer new avenues for treating viral infections more effectively.
3. Enhancing Skin Permeability for Topical Applications
Research has focused on increasing the skin permeability of Acyclovir for more effective topical treatments. Approaches like using self-dissolving microneedle systems and organogel systems have been investigated to improve the drug's delivery to the site of infection (Uzair Nagra et al., 2022), (Sangkil Lee, Jaehwi Lee, Y. Choi, 2006).
4. Gastroretention Technologies for Oral Tablets
To overcome the challenges of Acyclovir's poor oral bioavailability, research has been directed toward developing gastroretention technologies. This involves creating floating drug delivery systems that can prolong the gastric residence time of Acyclovir, potentially enhancing its bioavailability (Safaa S. El gamal, V. Naggar, Ahmed N Allam, 2011).
5. Development of Novel Prodrugs
Creating prodrugs of Acyclovir has been another research area, aiming to improve its pharmacokinetic properties. Biotinylated lipid prodrugs have been designed to target specific transporters on the cornea, enhancing cellular absorption and potentially offering new treatment avenues for herpetic keratitis (A. Vadlapudi, R. K. Vadlapatla, Ravinder Earla, et al., 2013).
Safety And Hazards
Future Directions
While Acyclovir Sodium is an effective and selective antiviral drug, it does not cure the infections but can speed healing of the sores, decrease pain/itching/formation of new sores, and lower the risk of other problems from the virus . Future research may focus on improving the efficacy of the drug and exploring new applications.
properties
IUPAC Name |
sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLUKZWYIKEASN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acyclovir sodium | |
CAS RN |
69657-51-8 | |
Record name | Acyclovir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069657518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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